8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound characterized by its unique structure containing multiple sulfur atoms and a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of tert-butylphosphine with sulfur in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: tert-Butylphosphine and sulfur.
Solvent: Anhydrous toluene or another non-polar solvent.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically around 50-70°C).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, thiols.
Substitution: Phosphorothioates, phosphorodithioates.
Scientific Research Applications
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include:
Enzyme Inhibition: Covalent modification of cysteine or serine residues.
Receptor Modulation: Binding to receptor sites and altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane: Lacks the thione group but has similar structural features.
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-oxide: Contains an oxygen atom instead of a sulfur atom in the thione group.
Uniqueness
8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its multiple sulfur atoms and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113985-77-6 |
---|---|
Molecular Formula |
C4H9PS8 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
8-tert-butyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane |
InChI |
InChI=1S/C4H9PS8/c1-4(2,3)5(6)7-9-11-13-12-10-8-5/h1-3H3 |
InChI Key |
WBVFIXCNNYYSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1(=S)SSSSSSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.